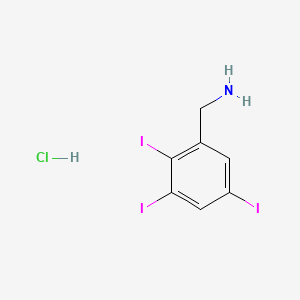

1-(2,3,5-Triiodophenyl)methanamine hydrochloride

Description

1-(2,3,5-Triiodophenyl)methanamine hydrochloride is a halogenated aromatic amine derivative characterized by a methanamine backbone substituted with three iodine atoms at the 2-, 3-, and 5-positions of the phenyl ring.

Properties

Molecular Formula |

C7H7ClI3N |

|---|---|

Molecular Weight |

521.30 g/mol |

IUPAC Name |

(2,3,5-triiodophenyl)methanamine;hydrochloride |

InChI |

InChI=1S/C7H6I3N.ClH/c8-5-1-4(3-11)7(10)6(9)2-5;/h1-2H,3,11H2;1H |

InChI Key |

ODWHFEISCLTYKS-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C(=C1CN)I)I)I.Cl |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-(2,3,5-triiodophenyl)methanamine hydrochloride involves the reaction of 3,5-diiodo-4-hydroxybenzylamine with dimethylamine in the presence of hydrochloric acid. The resulting compound is then purified by recrystallization. This method ensures high purity and stability of the compound, making it suitable for various applications.

Chemical Reactions Analysis

1-(2,3,5-Triiodophenyl)methanamine hydrochloride undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.

Reduction: It can be reduced using common reducing agents to yield different reduced forms.

Substitution: The compound can undergo substitution reactions, particularly in the presence of nucleophiles, leading to the formation of substituted derivatives.

Common reagents used in these reactions include hydrochloric acid, dimethylamine, and various oxidizing and reducing agents. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(2,3,5-Triiodophenyl)methanamine hydrochloride has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in various chemical reactions and synthesis processes.

Biology: Employed in studies involving neurotransmitter activity and central nervous system stimulation.

Medicine: Utilized as a contrast agent in medical imaging procedures such as computed tomography (CT) scans and magnetic resonance imaging (MRI).

Industry: Applied in the development of new materials and compounds with specific properties.

Mechanism of Action

The compound acts as a selective serotonin and norepinephrine reuptake inhibitor (SNRI), increasing the levels of these neurotransmitters in the brain. This mechanism is responsible for its potent stimulatory effects on the central nervous system. The molecular targets and pathways involved include serotonin and norepinephrine transporters, which are inhibited by the compound, leading to increased neurotransmitter levels.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key physicochemical and functional differences between 1-(2,3,5-Triiodophenyl)methanamine hydrochloride and related compounds:

Key Observations :

Halogenation Effects: The triiodophenyl derivative exhibits significantly higher molecular weight (~552.3 g/mol) compared to non-halogenated analogs (e.g., ~185.69 g/mol for the dimethylphenyl ethylamine derivative) . Iodine substituents increase lipophilicity, which may enhance membrane permeability but reduce aqueous solubility—a critical factor in drug design.

Functional Group Variations: Imidazole- or oxazoline-containing analogs (e.g., ) demonstrate improved binding to biological targets (e.g., adenosine or kinase receptors) due to heterocyclic ring interactions.

Chirality and Stereochemistry :

- Ethylamine derivatives like (R)-1-(2,3-dimethylphenyl)ethanamine hydrochloride highlight the importance of stereochemistry in receptor affinity, a feature absent in the achiral triiodophenyl methanamine.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.